1,3-Butanediamine, (R)-

Description

BenchChem offers high-quality 1,3-Butanediamine, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Butanediamine, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.

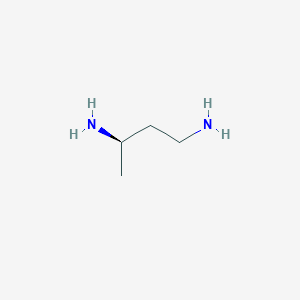

Structure

3D Structure

Properties

CAS No. |

44391-42-6 |

|---|---|

Molecular Formula |

C4H12N2 |

Molecular Weight |

88.15 g/mol |

IUPAC Name |

(3R)-butane-1,3-diamine |

InChI |

InChI=1S/C4H12N2/c1-4(6)2-3-5/h4H,2-3,5-6H2,1H3/t4-/m1/s1 |

InChI Key |

RGTXVXDNHPWPHH-SCSAIBSYSA-N |

Isomeric SMILES |

C[C@H](CCN)N |

Canonical SMILES |

CC(CCN)N |

Origin of Product |

United States |

Foundational & Exploratory

(R)-1,3-Butanediamine physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (R)-1,3-Butanediamine, a chiral diamine with significant applications in organic synthesis and pharmaceutical development. This document details its known characteristics, experimental protocols for its synthesis, and its role as a versatile chemical building block.

Core Physical and Chemical Properties

(R)-1,3-Butanediamine, with the CAS number 44391-42-6, is a chiral organic compound.[1] While many reported physical properties do not distinguish between the enantiomers, the following tables summarize the available data for 1,3-butanediamine, with specific notations for the (R)-enantiomer where available.

Table 1: Physical Properties of 1,3-Butanediamine

| Property | Value | Source |

| Appearance | Colorless liquid or solid (temperature dependent) | [2] |

| Molecular Formula | C₄H₁₂N₂ | [1] |

| Molecular Weight | 88.15 g/mol | [1] |

| Boiling Point | Approx. 118 °C - 147 °C | [2][3] |

| Melting Point | Approx. -50 °C to 1.63 °C (estimate) | [2][3] |

| Density | Approx. 0.861 - 0.87 g/cm³ at 20 °C | [2][3] |

| Solubility | Soluble in water | [2] |

Table 2: Chemical and Computational Data for (R)-1,3-Butanediamine

| Property | Value | Source |

| IUPAC Name | (3R)-butane-1,3-diamine | [1] |

| SMILES | C--INVALID-LINK--N | [1] |

| InChI | InChI=1S/C4H12N2/c1-4(6)2-3-5/h4H,2-3,5-6H2,1H3/t4-/m1/s1 | [1] |

| CAS Number | 44391-42-6 | [1] |

| XLogP3 | -0.9 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 88.100048391 Da | [1] |

| Topological Polar Surface Area | 52 Ų | [1] |

Spectroscopic Data

Detailed experimental spectral data for the pure (R)-enantiomer is not widely published. The following represents typical spectral data for 1,3-butanediamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: A predicted ¹³C NMR spectrum in D₂O shows peaks corresponding to the different carbon environments in the molecule. The carbon attached to the chiral center and the terminal methyl carbon are expected to have distinct chemical shifts.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the methyl, methylene, and amine protons, with coupling patterns that reflect their neighboring protons.

Infrared (IR) Spectroscopy

A vapor phase IR spectrum of 1,3-butanediamine would likely show characteristic peaks for N-H stretching of the primary amine groups in the region of 3300-3500 cm⁻¹, C-H stretching from the alkyl chain around 2850-2960 cm⁻¹, and N-H bending vibrations around 1590-1650 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization mass spectrum of 1,3-butanediamine is expected to show a molecular ion peak (M⁺) at m/z = 88, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of amine and alkyl fragments.

Experimental Protocols: Asymmetric Synthesis

The enantioselective synthesis of chiral 1,3-diamines is a topic of significant interest in organic chemistry. One established strategy involves the diastereoselective reduction of a chiral precursor. Below is a generalized experimental protocol for the synthesis of a chiral 1,3-diamine, which can be adapted for the preparation of (R)-1,3-butanediamine.

General Protocol for the Asymmetric Synthesis of a Chiral 1,3-Diamine via Diastereoselective Reduction

This protocol is based on the general principles of asymmetric synthesis of 1,3-diamines.

Step 1: Synthesis of a Chiral N-sulfinyl Imine Precursor

-

To a solution of a suitable β-aminonitrile or β-ketonitrile in an appropriate solvent (e.g., THF, CH₂Cl₂), add a chiral auxiliary such as (R)-tert-butanesulfinamide.

-

The condensation reaction is typically promoted by a dehydrating agent (e.g., Ti(OEt)₄, CuSO₄) to drive the formation of the N-sulfinyl imine.

-

The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

Step 2: Diastereoselective Reduction of the N-sulfinyl Imine

-

The purified chiral N-sulfinyl imine is dissolved in an appropriate solvent (e.g., THF, diethyl ether) and cooled to a low temperature (e.g., -78 °C).

-

A reducing agent (e.g., NaBH₄, L-Selectride®) is added portion-wise to the solution. The choice of reducing agent can influence the diastereoselectivity of the reaction.

-

The reaction is stirred at low temperature for a specified period and then allowed to warm to room temperature.

-

The reaction is quenched, and the resulting sulfinamide is extracted and purified.

Step 3: Cleavage of the Chiral Auxiliary

-

The chiral sulfinamide is dissolved in a suitable solvent (e.g., methanol, dioxane).

-

An acidic solution (e.g., HCl in dioxane) is added to cleave the N-S bond.

-

The reaction mixture is stirred at room temperature until the cleavage is complete.

-

The solvent is removed under reduced pressure, and the resulting crude diamine salt is neutralized with a base (e.g., NaOH solution) and extracted with an organic solvent.

-

The final product, (R)-1,3-butanediamine, is purified by distillation or chromatography.

Applications in Drug Development and Asymmetric Synthesis

Chiral diamines are crucial building blocks in the synthesis of pharmaceuticals and other biologically active molecules. Their stereochemistry often plays a critical role in the efficacy and selectivity of the final compound.

(R)-1,3-Butanediamine as a Chiral Ligand and Building Block

The two amine groups of (R)-1,3-butanediamine can act as a bidentate ligand, coordinating with metal centers to form chiral catalysts for asymmetric synthesis. These catalysts are employed to produce enantiomerically pure compounds, which is a vital aspect of modern drug development.

The diamine moiety is a common structural feature in many pharmaceutical agents. While specific drugs containing (R)-1,3-butanediamine as a core component are not extensively documented in publicly available literature, its structural motif is relevant to compounds that interact with biological targets such as G-protein coupled receptors and enzymes. The precise spatial arrangement of the amino groups in the (R)-enantiomer can lead to specific interactions with the chiral environment of a receptor or enzyme active site.

The general role of chiral diamines in drug development can be visualized as a logical progression from a chiral building block to a final, biologically active molecule.

Safety and Handling

1,3-Butanediamine is considered a corrosive substance and can cause skin and eye irritation. It is also harmful if inhaled or swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

This guide provides a summary of the available technical information for (R)-1,3-Butanediamine. Further research into specific applications and experimental conditions is recommended for scientists and developers working with this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of (R)-1,3-Butanediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of (R)-1,3-butanediamine, a chiral diamine of significant interest in pharmaceutical and materials science. The document details established methodologies, including chiral resolution and stereoselective synthesis, presenting quantitative data in structured tables and outlining detailed experimental protocols. Visual representations of key workflows are provided to enhance understanding.

Introduction

(R)-1,3-Butanediamine is a versatile chiral building block utilized in the synthesis of various biologically active molecules and polymers. The stereochemistry of this diamine is crucial for its application in asymmetric synthesis and for imparting specific properties to downstream products. This guide explores two primary strategies for obtaining enantiomerically pure (R)-1,3-butanediamine: the resolution of a racemic mixture and the stereoselective synthesis from a chiral precursor.

Synthesis via Chiral Resolution of Racemic 1,3-Butanediamine

A well-established method for obtaining enantiomerically pure (R)-1,3-butanediamine involves the resolution of a racemic mixture using a chiral resolving agent. This classical approach relies on the formation of diastereomeric salts with differing solubilities, allowing for their separation by fractional crystallization.

Experimental Protocol: Resolution with (+)-Tartaric Acid

This protocol is based on the work of Balieu et al. (1969), which remains a foundational method for the resolution of 1,3-butanediamine.[1]

Materials:

-

Racemic 1,3-butanediamine

-

(+)-Tartaric acid

-

Methanol

-

Diethyl ether

-

Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Salt Formation: A solution of (+)-tartaric acid in methanol is slowly added to a stirred solution of racemic 1,3-butanediamine in methanol. The molar ratio of diamine to tartaric acid should be carefully controlled to facilitate the selective precipitation of one diastereomeric salt.

-

Fractional Crystallization: The resulting mixture is allowed to stand, often at a reduced temperature, to induce the crystallization of the less soluble diastereomeric salt, the (+)-1,3-butanediammonium (+)-tartrate.

-

Isolation of the Diastereomeric Salt: The crystalline precipitate is collected by filtration, washed with cold methanol, and then with diethyl ether to remove any soluble impurities. The salt is then dried under vacuum.

-

Liberation of the Free Diamine: The isolated diastereomeric salt is dissolved in a minimal amount of water, and a concentrated aqueous solution of sodium hydroxide is added until the solution is strongly alkaline. This liberates the free (R)-1,3-butanediamine.

-

Extraction and Purification: The aqueous solution is then extracted multiple times with a suitable organic solvent, such as diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

Final Purification: The resulting (R)-1,3-butanediamine can be further purified by vacuum distillation.[1][2]

Quantitative Data

| Parameter | Value | Reference |

| Resolving Agent | (+)-Tartaric Acid | [1] |

| Solvent for Salt Formation | Methanol | [1] |

| Typical Yield of Diastereomeric Salt | Varies based on crystallization efficiency | [1] |

| Purity of Resolved Amine | High, dependent on crystallization and purification | [1] |

Stereoselective Synthesis from (R)-3-Aminobutanol

An alternative and often preferred route to (R)-1,3-butanediamine is through the stereoselective conversion of a readily available chiral precursor, such as (R)-3-aminobutanol. This approach avoids the potential loss of 50% of the material inherent in classical resolution. The synthesis of (R)-3-aminobutanol itself can be achieved with high enantiomeric purity from (R)-3-aminobutanoic acid.

Synthesis of the Precursor: (R)-3-Aminobutanol

A common method for the preparation of (R)-3-aminobutanol involves the reduction of (R)-3-aminobutanoic acid or its derivatives.

Materials:

-

(R)-3-Aminobutanoic acid

-

Sodium borohydride (NaBH₄)

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Boc Protection: The amino group of (R)-3-aminobutanoic acid is first protected, for example, as a tert-butyloxycarbonyl (Boc) derivative. This involves reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base.

-

Reduction of the Carboxylic Acid: The Boc-protected (R)-3-aminobutanoic acid is dissolved in anhydrous THF and cooled in an ice bath. Sodium borohydride is added portion-wise, followed by the slow addition of boron trifluoride etherate. The reaction mixture is then stirred at room temperature until the reduction is complete.

-

Work-up and Deprotection: The reaction is quenched by the careful addition of water and then acidified with hydrochloric acid. The product is extracted with an organic solvent. The Boc protecting group is subsequently removed under acidic conditions (e.g., with HCl in methanol) to yield (R)-3-aminobutanol.

-

Purification: The crude (R)-3-aminobutanol is purified by distillation under reduced pressure.

| Parameter | Value (Example) | Reference |

| Starting Material | (R)-3-Aminobutanoic Acid | [3] |

| Reducing Agent | Sodium Borohydride / BF₃·OEt₂ | [3] |

| Yield of N-Boc-(R)-3-aminobutanol | 95% | [3] |

| Purity (HPLC) | 99.0% | [3] |

Conversion of (R)-3-Aminobutanol to (R)-1,3-Butanediamine

The conversion of the hydroxyl group in (R)-3-aminobutanol to an amino group is a key step. A common and effective strategy involves a two-step sequence: conversion of the alcohol to a good leaving group (e.g., a mesylate or tosylate), followed by nucleophilic substitution with an azide and subsequent reduction.

Step 1: Mesylation of (R)-3-Aminobutanol

-

Protection of the Amino Group: The amino group of (R)-3-aminobutanol is first protected (e.g., with a Boc or Cbz group) to prevent side reactions.

-

Mesylation: The N-protected (R)-3-aminobutanol is dissolved in a suitable solvent like dichloromethane (DCM) and cooled to 0 °C. Triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride. The reaction is stirred at 0 °C until completion.[4]

-

Work-up: The reaction is quenched with water, and the product is extracted with DCM. The organic layer is washed with dilute HCl, saturated sodium bicarbonate solution, and brine, then dried and concentrated.[4]

Step 2: Azide Substitution

-

The crude mesylate is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).

-

Sodium azide is added, and the mixture is heated to facilitate the Sₙ2 reaction, displacing the mesylate with the azide group.

-

After the reaction is complete, the mixture is cooled, diluted with water, and the azido product is extracted with an organic solvent.

Step 3: Reduction of the Azide

-

The N-protected azido compound is dissolved in a suitable solvent like methanol or ethanol.

-

A reducing agent is added. Common methods include catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen atmosphere) or chemical reduction (e.g., using sodium borohydride with a cobalt(II) chloride catalyst, or zinc powder with ammonium chloride).[5][6]

-

Upon completion of the reduction, the catalyst is filtered off (if applicable), and the solvent is removed.

Step 4: Deprotection

-

The protecting group on the amino functions is removed under appropriate conditions (e.g., acidic conditions for Boc, hydrogenation for Cbz).

-

The final product, (R)-1,3-butanediamine, is purified by vacuum distillation.[7]

Purification and Characterization

Purification: The final (R)-1,3-butanediamine is typically purified by fractional distillation under reduced pressure to remove any remaining impurities and solvent residues.[7][8]

Characterization and Enantiomeric Excess Determination: The enantiomeric excess (e.e.) of the final product is a critical parameter. It is commonly determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase.[9][10] Derivatization with a chiral reagent followed by analysis on a standard GC or HPLC can also be employed.

Visualizing the Workflow

To illustrate the key synthetic pathways, the following diagrams are provided.

Caption: Workflow for the synthesis of (R)-1,3-butanediamine via chiral resolution.

Caption: Workflow for the stereoselective synthesis of (R)-1,3-butanediamine.

Conclusion

This technical guide has outlined two robust methodologies for the synthesis and purification of (R)-1,3-butanediamine. The choice between chiral resolution and stereoselective synthesis will depend on factors such as the availability of starting materials, cost considerations, and the desired scale of production. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the efficient and high-purity production of this important chiral intermediate.

References

- 1. US3420752A - Purification of toluenediamine mixtures by vacuum distillation - Google Patents [patents.google.com]

- 2. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 3. Preparation method for R-3-aminobutanol - Eureka | Patsnap [eureka.patsnap.com]

- 4. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. Amine synthesis by azide reduction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Purification [chem.rochester.edu]

- 8. Purification [chem.rochester.edu]

- 9. files.eric.ed.gov [files.eric.ed.gov]

- 10. gcms.cz [gcms.cz]

Spectroscopic and Technical Guide to (R)-1,3-Butanediamine

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides a detailed overview of the spectroscopic properties of (R)-1,3-Butanediamine, a chiral diamine with applications in organic synthesis and drug development. The following sections present available spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS), detailed experimental protocols for acquiring such data, and a workflow visualization for spectroscopic analysis.

Spectroscopic Data

While experimental spectroscopic data for the specific (R)-enantiomer of 1,3-Butanediamine is not widely available in public databases, data for the racemic mixture of 1,3-Butanediamine provides a close approximation of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data of 1,3-Butanediamine

The ¹³C NMR spectrum of 1,3-Butanediamine was acquired in Dimethyl sulfoxide-d₆ (DMSO-d₆).[1] The chemical shifts are summarized in the table below.

| Carbon Atom | Chemical Shift (ppm) |

| C1 | Data not available |

| C2 | Data not available |

| C3 | Data not available |

| C4 | Data not available |

Note: Specific peak assignments for 1,3-Butanediamine are not explicitly provided in the available database. The expected spectrum would show four distinct signals corresponding to the four carbon atoms in the molecule.

¹H NMR Data of (R)-1,3-Butanediamine

Infrared (IR) Spectroscopy

The vapor phase IR spectrum of 1,3-Butanediamine is available.[1] Key absorption bands characteristic of primary amines are expected.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3400-3250 | Two bands typical of a primary amine |

| C-H Stretch | 3000-2850 | Aliphatic C-H stretching |

| N-H Bend | 1650-1580 | Scissoring vibration |

| C-N Stretch | 1250-1020 | Carbon-nitrogen bond stretching |

Mass Spectrometry (MS)

The mass spectrum of 1,3-Butanediamine has been recorded using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.[1][2]

| m/z | Relative Intensity | Possible Fragment Ion |

| 88 | Data not available | [M]⁺ (Molecular Ion) |

| 71 | Data not available | [M-NH₃]⁺ |

| 44 | Data not available | [CH₃CHNH₂]⁺ |

| 30 | Data not available | [CH₂NH₂]⁺ |

Note: The relative intensities of the fragments are not specified in the available data. The fragmentation pattern is consistent with the structure of 1,3-Butanediamine.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of (R)-1,3-Butanediamine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the solution is homogeneous. If necessary, gently vortex the tube.

¹H NMR Acquisition:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

¹³C NMR Acquisition:

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This involves irradiating the sample with a broad range of proton frequencies to remove ¹H-¹³C coupling.

-

Typical parameters include a 30-45° pulse angle, a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei, and a significantly larger number of scans compared to ¹H NMR.

-

Process the spectrum similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small drop of neat (R)-1,3-Butanediamine liquid directly onto the ATR crystal.

-

Acquire the IR spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of (R)-1,3-Butanediamine in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Gas Chromatography (GC):

-

Inject a small volume (typically 1 µL) of the solution into the GC.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.

-

The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. A suitable temperature program for the GC oven should be used to ensure good separation.

-

-

Mass Spectrometry (MS):

-

As the separated components elute from the GC column, they enter the ion source of the mass spectrometer.

-

In the ion source (typically using electron ionization - EI), the molecules are bombarded with high-energy electrons, leading to ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like (R)-1,3-Butanediamine.

Caption: Workflow for Spectroscopic Analysis.

References

(R)-1,3-Butanediamine: A Technical Guide to Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

(R)-1,3-Butanediamine (CAS: 44391-42-6) , a chiral diamine, is a valuable building block in modern organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. Its stereospecific structure makes it a critical component for introducing chirality in asymmetric synthesis and for creating polymers with unique properties. This technical guide provides an in-depth overview of its commercial availability, key suppliers, and detailed experimental protocols for its synthesis and analysis, tailored for professionals in research and drug development.

Commercial Availability and Suppliers

(R)-1,3-Butanediamine is commercially available from a range of chemical suppliers, catering to both research and bulk-scale requirements. The purity and available grades can vary between suppliers, and it is crucial to consult the product specifications and certificates of analysis for specific applications.

Below is a summary of prominent suppliers and their typical product offerings. Please note that availability and specifications are subject to change, and direct inquiry with the suppliers is recommended for the most current information.

| Supplier | Product Name | CAS Number | Purity/Grades | Additional Information |

| Sigma-Aldrich (Merck) | (3R)-butane-1,3-diamine | 44391-42-6 | Typically ≥95% | Offers various quantities for research and development purposes. Detailed technical data sheets and safety data sheets are available on their website.[1] |

| BLD Pharm | (R)-Butane-1,3-diamine | 44391-42-6 | Various purities available | Provides product specifications including storage conditions. Related diamine derivatives are also available. |

| Enamine | (R)-butane-1,3-diamine | 44391-42-6 | Typically >95% | A well-known supplier of building blocks for drug discovery. |

| PubChem | 1,3-Butanediamine, (R)- | 44391-42-6 | N/A | While not a direct supplier, PubChem provides a comprehensive list of chemical vendors for this compound.[2] |

Physicochemical Properties

A summary of the key physicochemical properties of 1,3-butanediamine is presented below. It is important to note that some of these properties may refer to the racemic mixture, and slight variations may exist for the pure (R)-enantiomer.

| Property | Value |

| Molecular Formula | C₄H₁₂N₂[2] |

| Molecular Weight | 88.15 g/mol [2] |

| Boiling Point | Approximately 118 °C |

| Appearance | Colorless liquid or solid (depending on temperature) |

| Solubility | Soluble in water |

Experimental Protocols

Detailed and reliable experimental protocols are essential for the successful application of (R)-1,3-Butanediamine in a laboratory setting. This section outlines methodologies for its synthesis, purification, and analysis.

Enantioselective Synthesis of (R)-1,3-Butanediamine

Protocol: Asymmetric Reduction of a Chiral β-Amino Ketone

This method involves the stereoselective reduction of a chiral β-amino ketone, which can be synthesized from readily available starting materials.

Step 1: Synthesis of a Chiral N-Sulfinyl β-Amino Ketone

-

To a solution of a suitable enolate and a chiral N-sulfinylimine, add a Lewis acid catalyst (e.g., Ti(OEt)₄) at low temperature (-78 °C).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Step 2: Diastereoselective Reduction of the Ketone

-

Dissolve the purified chiral N-sulfinyl β-amino ketone in a suitable solvent (e.g., THF).

-

Cool the solution to -78 °C and add a reducing agent (e.g., L-Selectride®) dropwise.

-

Stir the reaction at low temperature for several hours until completion (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

Step 3: Cleavage of the Chiral Auxiliary

-

Dissolve the resulting N-sulfinyl-1,3-diamino alcohol in methanol.

-

Add a solution of HCl in dioxane and stir at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt of (R)-1,3-Butanediamine.

-

The free diamine can be obtained by neutralization with a base and subsequent extraction.

Purification by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers and is essential for determining the enantiomeric purity of (R)-1,3-Butanediamine.[6][7]

Protocol: Chiral HPLC Analysis

-

Column: A chiral stationary phase (CSP) column is required. Common choices include polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) or Pirkle-type columns.[7]

-

Mobile Phase: The mobile phase composition is critical for achieving separation and is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the specific column and analyte.[8]

-

Detection: UV detection is commonly used, typically at a wavelength where the analyte or a derivatized form absorbs.

-

Sample Preparation: The sample should be dissolved in the mobile phase or a compatible solvent. Derivatization with a UV-active chromophore may be necessary if the analyte has poor UV absorbance.

Example Workflow for Chiral HPLC Method Development:

Caption: A simplified workflow for developing a chiral HPLC method.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation and purity assessment of (R)-1,3-Butanediamine.

Protocol: NMR Sample Preparation and Data Acquisition

-

Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans is usually required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.[9]

Expected Spectral Features:

-

¹H NMR: The spectrum will show distinct signals for the protons on the butane backbone and the amine groups. The chemical shifts and coupling patterns will be characteristic of the molecule's structure.

-

¹³C NMR: The spectrum will display four signals corresponding to the four carbon atoms in the molecule. The chemical shifts will be indicative of their chemical environment.

Applications in Synthesis

(R)-1,3-Butanediamine is a versatile building block with significant applications in both materials science and pharmaceutical development.

Synthesis of Chiral Polyamides

The use of chiral diamines in the synthesis of polyamides can impart unique properties to the resulting polymers, such as improved thermal stability and specific recognition capabilities.

Protocol: Synthesis of a Chiral Polyamide via Melt Polycondensation

-

In a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, combine equimolar amounts of (R)-1,3-Butanediamine and a dicarboxylic acid (e.g., adipic acid).

-

Heat the mixture under a nitrogen atmosphere to a temperature above the melting points of the monomers to initiate polymerization.

-

Continue heating and stirring for several hours, gradually increasing the temperature and applying a vacuum to remove the water formed during the condensation reaction.

-

The resulting polymer can be isolated and purified by precipitation in a non-solvent.

Logical Flow of Polyamide Synthesis:

Caption: A flowchart illustrating the synthesis of a chiral polyamide.

Role in Asymmetric Synthesis and Drug Discovery

Chiral diamines are crucial in asymmetric synthesis, where they can act as chiral ligands for metal catalysts or as chiral auxiliaries to control the stereochemical outcome of a reaction.[10] The presence of two stereochemically defined nitrogen atoms allows for the formation of well-defined transition states, leading to high enantioselectivity.

In drug discovery, the incorporation of chiral centers is often critical for biological activity.[11] Enantiomers of a drug can have significantly different pharmacological and toxicological profiles. (R)-1,3-Butanediamine serves as a valuable chiral building block for the synthesis of complex drug candidates, allowing for the precise introduction of a chiral diamine motif. Vicinal diamines, in particular, are important structural components in many bioactive compounds and are key intermediates in the synthesis of various nitrogen-containing heterocyclic compounds used in medicinal chemistry.[12]

Signaling Pathway Context:

While a specific signaling pathway directly modulated by (R)-1,3-Butanediamine is not prominently documented, the broader class of diamines, such as putrescine and cadaverine, are known to be involved in various cellular processes.[13][14] These naturally occurring diamines are synthesized through specific metabolic pathways.[15][16] The diagram below illustrates a generalized biosynthetic pathway for diamines, providing a conceptual framework for how such molecules are produced in biological systems.

Caption: A simplified diagram of a common diamine biosynthesis pathway.

References

- 1. (3R)-butane-1,3-diamine | 44391-42-6 [sigmaaldrich.com]

- 2. 1,3-Butanediamine, (R)- | C4H12N2 | CID 92168504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 11. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Diamine Biosynthesis: Research Progress and Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Diamine Biosynthesis: Research Progress and Application Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

(R)-1,3-Butanediamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

CAS Number: 44391-42-6

Molecular Formula: C₄H₁₂N₂

Molecular Weight: 88.15 g/mol

(3R)-butane-1,3-diamine is a chiral organic compound that serves as a valuable building block in asymmetric synthesis and drug development. Its stereospecific structure makes it a critical component in the synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs). This guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on experimental details and data relevant to scientific professionals.

Molecular Structure and Properties

The structure of (R)-1,3-Butanediamine features a butane backbone with two amine groups at the 1 and 3 positions, with the stereocenter at the C3 position having an (R) configuration.

Chemical Identifiers:

-

IUPAC Name: (3R)-butane-1,3-diamine[1]

-

SMILES: C--INVALID-LINK--N

-

InChI: InChI=1S/C4H12N2/c1-4(6)2-3-5/h4H,2-3,5-6H2,1H3/t4-/m1/s1[1]

-

InChIKey: RGTXVXDNHPWPHH-SCSAIBSYSA-N

A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 88.15 g/mol | [1] |

| Molecular Formula | C₄H₁₂N₂ | [1] |

| CAS Number | 44391-42-6 | [1] |

| XLogP3-AA | -0.9 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 88.100048391 Da | [1] |

| Topological Polar Surface Area | 52 Ų | [1] |

| Heavy Atom Count | 6 | [1] |

Synthesis of (R)-1,3-Butanediamine

The enantioselective synthesis of (R)-1,3-Butanediamine is crucial for its application in stereospecific reactions. While various methods exist for the synthesis of 1,3-diamines in general, obtaining the pure (R)-enantiomer often requires specific chiral catalysts or biochemical routes.

General Synthetic Approaches for 1,3-Diamines

Traditional methods for synthesizing 1,3-diamines often involve the reduction of nitrogen-containing functional groups. A review of synthetic methods for 1,3-diamines highlights several key strategies that can be adapted for enantioselective synthesis.[2] Chiral 1,3-diamine derivatives are also utilized as organocatalysts in various asymmetric reactions.[3]

Experimental Protocol: Biocatalytic Synthesis of a Precursor

A highly enantioselective method for producing the related compound, (R)-1,3-butanediol, has been reported and provides a potential pathway for conversion to the diamine. This method utilizes a whole-cell stereoinverting cascade system.

Objective: To produce (R)-1,3-butanediol from racemic 1,3-butanediol with high enantiomeric excess.

Methodology:

-

Oxidation Step:

-

Microorganism: Candida parapsilosis QC-76

-

Substrate: (S)-1,3-butanediol (from the racemate)

-

Conditions: pH 8.0, 30°C, 250 rpm. Acetone is used as a cosubstrate.

-

Mechanism: The microorganism selectively oxidizes the (S)-enantiomer to 4-hydroxy-2-butanone.

-

-

Reduction Step:

-

Microorganism: Pichia kudriavzevii QC-1

-

Substrate: 4-hydroxy-2-butanone

-

Conditions: pH 8.0, 35°C, 200 rpm. Glucose is used as a cosubstrate.

-

Mechanism: The microorganism asymmetrically reduces the ketone to (R)-1,3-butanediol.

-

Results: This step-by-step cascade reaction can transform 20 g/L of racemic 1,3-butanediol into 16.67 g/L of (R)-1,3-butanediol with an enantiomeric excess of 99.5%.

The resulting (R)-1,3-butanediol can then be converted to (R)-1,3-Butanediamine through established chemical transformations, such as a Mitsunobu reaction followed by reduction of the resulting azide.

Applications in Asymmetric Synthesis and Drug Development

Chiral diamines are pivotal in asymmetric catalysis, often serving as ligands for metal catalysts or as organocatalysts themselves.[4][5] Their ability to create a chiral environment around a reactive center enables the selective formation of one enantiomer over the other.

Role as a Chiral Ligand

(R)-1,3-Butanediamine can be utilized as a chiral ligand in various metal-catalyzed reactions, such as asymmetric hydrogenation, transfer hydrogenation, and carbon-carbon bond-forming reactions. The two nitrogen atoms can chelate to a metal center, forming a stable chiral complex that can effectively induce enantioselectivity.

Caption: Formation of a chiral metal complex with (R)-1,3-Butanediamine for asymmetric catalysis.

Use in the Synthesis of Bioactive Molecules

The general workflow for incorporating a chiral building block like (R)-1,3-Butanediamine into a drug candidate is depicted below.

Caption: General workflow for the synthesis of an API using (R)-1,3-Butanediamine.

Conclusion

(R)-1,3-Butanediamine is a key chiral building block with significant potential in asymmetric synthesis and the development of new pharmaceuticals. Its well-defined stereochemistry allows for the precise control of chirality in complex target molecules. While detailed, publicly available protocols for its direct chemical synthesis and specific applications in marketed drugs are limited, the foundational principles of its use as a chiral ligand and synthetic intermediate are well-established. Further research into novel synthetic routes and applications of (R)-1,3-Butanediamine is likely to yield significant advancements in the fields of organic chemistry and medicinal chemistry.

References

- 1. 1,3-Butanediamine, (R)- | C4H12N2 | CID 92168504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthetic methods for 1,3-diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 1,3-Butanediamine | 590-88-5 | Benchchem [benchchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Safety and Handling of (R)-1,3-Butanediamine

Disclaimer: Limited direct safety and toxicological data is available for the specific enantiomer (R)-1,3-Butanediamine. The following guide is based on data for the racemic mixture of 1,3-Butanediamine and general principles for handling aliphatic amines. It is imperative to consult the most recent Safety Data Sheet (SDS) from the supplier before handling this compound.

This technical guide provides a comprehensive overview of the safety and handling precautions for (R)-1,3-Butanediamine, intended for researchers, scientists, and professionals in drug development. The information is presented to ensure safe laboratory practices and to provide a basis for risk assessment.

Chemical and Physical Properties

(R)-1,3-Butanediamine is a chiral aliphatic diamine. Due to the limited availability of data for the specific (R)-enantiomer, the following table summarizes the known physical and chemical properties of 1,3-Butanediamine (racemic mixture). These properties are critical for understanding its behavior and potential hazards.

| Property | Value | Reference |

| Chemical Formula | C₄H₁₂N₂ | (--INVALID-LINK--) |

| Molecular Weight | 88.15 g/mol | (--INVALID-LINK--) |

| CAS Number | 44391-42-6 ((R)-isomer) | (--INVALID-LINK--) |

| Boiling Point | 147 °C | |

| Flash Point | 52 °C (open cup) | |

| Density | 0.858 g/mL | |

| Refractive Index | 1.450 | |

| Appearance | Colorless liquid |

Toxicological Data

The toxicological profile of (R)-1,3-Butanediamine is not well-documented. The data presented below is for the racemic mixture and should be considered indicative of the potential hazards. Aliphatic diamines are known to be corrosive and can cause severe skin and eye damage. Acute toxicity data is summarized in the table below.

| Toxicity Metric | Value | Species | Route | Reference |

| LD50 | 480 mg/kg | Rabbit | Dermal | |

| LD50 | 1350 mg/kg | Rat | Oral |

Short-chain aliphatic diamines have been shown to exhibit neurotoxicity.(--INVALID-LINK--) The primary toxic effects are related to their corrosive nature and potential to interfere with neurological pathways.

Hazard Identification and Classification

Based on the available data for 1,3-Butanediamine and related aliphatic amines, the compound is expected to be classified as follows:

-

Flammable Liquid: The flash point of 52°C indicates that it is a flammable liquid.

-

Corrosive: Aliphatic amines are corrosive to the skin and eyes and can cause severe burns.

-

Toxic: It is harmful if swallowed or in contact with skin.

Signaling Pathways and Experimental Workflows

Due to the lack of specific signaling pathway information for (R)-1,3-Butanediamine, a generalized adverse outcome pathway is presented below. This diagram illustrates the potential sequence of events from chemical exposure to adverse health effects. Additionally, a standard workflow for assessing the dermal corrosivity of a chemical is provided.

Caption: Generalized adverse outcome pathway for aliphatic amines.

Caption: Experimental workflow for dermal corrosion assessment.

Experimental Protocols

Given the flammable and corrosive nature of (R)-1,3-Butanediamine, the following handling and storage procedures are recommended:

-

Engineering Controls: All handling of (R)-1,3-Butanediamine should be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Skin Protection: A flame-retardant lab coat, along with chemical-resistant gloves (e.g., nitrile or neoprene), should be worn.

-

Respiratory Protection: If working outside of a fume hood or in case of a spill, a respirator with an organic vapor cartridge is necessary.

-

-

Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids. Keep away from ignition sources, heat, and incompatible materials such as strong oxidizing agents and acids.

-

Dispensing: When transferring, use a bonded and grounded system to prevent static electricity buildup.

-

Spill and Waste Disposal: In case of a spill, evacuate the area and remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Dispose of waste in accordance with local, state, and federal regulations.

This protocol is a generalized example and should be adapted based on specific regulatory guidelines (e.g., OECD Test Guideline 431).

-

Test System: Reconstituted human epidermis (RhE) model.

-

Procedure:

-

Prepare the RhE tissues according to the manufacturer's instructions.

-

Apply a sufficient amount of (R)-1,3-Butanediamine (e.g., 25 µL) directly to the epidermis of triplicate tissues.

-

Expose the tissues for two different time points: 3 minutes and 1 hour.

-

After the exposure period, thoroughly rinse the tissues with a buffered saline solution to remove the test chemical.

-

Transfer the tissues to fresh culture medium.

-

Incubate the tissues for a post-exposure period (e.g., 24-42 hours).

-

Assess cell viability using a quantitative assay (e.g., MTT assay).

-

-

Data Analysis:

-

Calculate the mean cell viability for each exposure time point.

-

If the mean cell viability is ≤ 15% after a 1-hour exposure, the substance is considered corrosive.

-

If the mean cell viability is ≤ 50% after a 3-minute exposure, the substance is also classified as corrosive.

-

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

By adhering to these safety and handling precautions, researchers and professionals can minimize the risks associated with the use of (R)-1,3-Butanediamine in a laboratory or drug development setting.

An In-depth Technical Guide to the Solubility of (R)-1,3-Butanediamine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (R)-1,3-Butanediamine, a chiral diamine of interest in pharmaceutical development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical solubility profile based on the molecule's structural features and established principles of chemical solubility. Furthermore, it offers a detailed experimental protocol for determining the solubility of (R)-1,3-Butanediamine in a range of common organic solvents. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodology to assess and utilize the solubility properties of this compound in their work.

Theoretical Solubility Profile of (R)-1,3-Butanediamine

The presence of two polar amine groups suggests that (R)-1,3-Butanediamine will exhibit good solubility in polar organic solvents.[4][5] The lone pair of electrons on the nitrogen atoms can act as hydrogen bond acceptors, while the N-H bonds can act as hydrogen bond donors.[4] This capacity for hydrogen bonding is a key factor in its solubility in protic solvents like alcohols.

In general, the principle of "like dissolves like" governs solubility. Therefore, (R)-1,3-Butanediamine is expected to be more soluble in polar solvents and less soluble in nonpolar solvents. Aromatic amines, for instance, tend to be more soluble in aromatic solvents.[6] While (R)-1,3-Butanediamine is aliphatic, this principle suggests its solubility will be highest in solvents with similar polarity.

Expected Solubility Trend:

Based on these principles, the expected trend for the solubility of (R)-1,3-Butanediamine in common organic solvents is as follows:

-

High Solubility: Polar protic solvents such as methanol, ethanol, and isopropanol due to strong hydrogen bonding capabilities.

-

Moderate to High Solubility: Polar aprotic solvents like acetone and ethyl acetate, which can act as hydrogen bond acceptors.

-

Low to Moderate Solubility: Ethers, such as diethyl ether, which are less polar.

-

Low Solubility: Nonpolar solvents like hexane and toluene, due to the significant difference in polarity.

It is important to note that while theoretical principles provide a strong indication of solubility, empirical determination is essential for obtaining precise quantitative data for specific applications.

Quantitative Solubility Data

| Solvent Classification | Solvent Name | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |

| Alcohols | Methanol | 25 | |||

| Ethanol | 25 | ||||

| Isopropanol | 25 | ||||

| Ketones | Acetone | 25 | |||

| Esters | Ethyl Acetate | 25 | |||

| Ethers | Diethyl Ether | 25 | |||

| Hydrocarbons | Hexane | 25 | |||

| Toluene | 25 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of (R)-1,3-Butanediamine in various organic solvents. This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

1. Materials and Equipment:

-

(R)-1,3-Butanediamine (high purity)

-

Selected organic solvents (analytical grade or higher): Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Diethyl Ether, Hexane, Toluene

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker bath or incubator

-

Vials with screw caps and PTFE septa

-

Syringe filters (0.22 µm, compatible with the solvents)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of (R)-1,3-Butanediamine to a series of vials, each containing a known volume of a specific organic solvent. The excess solid/liquid phase should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the withdrawn solution through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved particles.

-

Record the exact volume of the filtered solution.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of (R)-1,3-Butanediamine in each of the respective solvents.

-

Analyze the filtered sample and the calibration standards using a validated analytical method, such as GC-FID.

-

Determine the concentration of (R)-1,3-Butanediamine in the filtered sample by comparing its response to the calibration curve.

-

3. Data Calculation and Reporting:

-

Calculate the solubility in grams per 100 mL of solvent ( g/100 mL) and in molarity (mol/L).

-

Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.

-

Record any relevant observations, such as color changes or the formation of solvates.

Visualizations

The following diagrams illustrate the experimental workflow for determining the solubility of (R)-1,3-Butanediamine and the logical relationship between solubility data and its application in pharmaceutical formulation development.

References

- 1. 1,3-Butanediamine, (R)- | C4H12N2 | CID 92168504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Butanediamine | C4H12N2 | CID 61136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 4. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. quora.com [quora.com]

An In-depth Technical Guide on the Thermodynamic Properties of (R)-1,3-Butanediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1,3-Butanediamine is a chiral diamine with potential applications in asymmetric synthesis and as a building block for pharmaceutical compounds. A thorough understanding of its thermodynamic properties is crucial for process development, safety analysis, and computational modeling. This guide summarizes the available computational data for 1,3-butanediamine and provides a detailed overview of the standard experimental methodologies that would be employed to determine its thermodynamic characteristics.

Quantitative Data Presentation

The thermodynamic and physical properties of 1,3-butanediamine have been estimated using computational methods. The following tables summarize these calculated values, which can be used as a preliminary reference in the absence of experimental data. It is important to note that these values are for the achiral 1,3-butanediamine and may differ slightly from the properties of the pure (R)-enantiomer.

Table 1: Calculated Thermodynamic Properties of 1,3-Butanediamine

| Property | Value | Unit | Source |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 113.26 | kJ/mol | Joback Calculated Property[1] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -63.59 | kJ/mol | Joback Calculated Property[1] |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 12.99 | kJ/mol | Joback Calculated Property[1] |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 45.39 | kJ/mol | Joback Calculated Property[1] |

Table 2: Calculated Physical Properties of 1,3-Butanediamine

| Property | Value | Unit | Source |

| Molecular Weight | 88.15 | g/mol | PubChem[2] |

| Normal Boiling Point (Tboil) | 435.54 | K | Joback Calculated Property[1] |

| Normal Melting Point (Tfus) | 286.36 | K | Joback Calculated Property[1] |

| Critical Temperature (Tc) | 637.55 | K | Joback Calculated Property[1] |

| Critical Pressure (Pc) | 4565.38 | kPa | Joback Calculated Property[1] |

| Critical Volume (Vc) | 0.311 | m³/kmol | Joback Calculated Property[1] |

| Vapor Pressure (Pvap) | See Table 4 | kPa | - |

| Octanol/Water Partition Coefficient (logPoct/wat) | -0.318 | - | Crippen Calculated Property[1] |

Table 3: Temperature-Dependent Ideal Gas Heat Capacity (Cp,gas) of 1,3-Butanediamine

| Temperature (K) | Ideal Gas Heat Capacity (J/mol·K) | Source |

| 435.54 | 185.16 | Joback Method[3] |

| 469.21 | 195.00 | Joback Method[3] |

| 502.88 | 204.38 | Joback Method[3] |

| 536.55 | 213.32 | Joback Method[3] |

| 570.22 | 221.83 | Joback Method[3] |

| 603.88 | 229.91 | Joback Method[3] |

| 637.55 | 237.60 | Joback Method[3] |

Table 4: Vapor Pressure Correlation for 1,3-Butanediamine

The vapor pressure can be estimated using the Antoine equation: ln(Pvp) = A + B / (T + C), where Pvp is in kPa and T is in Kelvin.

| Coefficient | Value |

| A | 2.09137e+01 |

| B | -5.35549e+03 |

| C | -5.76740e+01 |

| Temperature Range (K) | 317.32 - 400.93 |

| Source: Cheméo[3] |

Experimental Protocols

The following sections describe standard experimental methodologies for determining the key thermodynamic properties of a compound like (R)-1,3-Butanediamine.

Differential Scanning Calorimetry (DSC) for Heat Capacity, Enthalpy of Fusion, and Melting Point

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[4]

Objective: To determine the heat capacity (Cp), enthalpy of fusion (ΔHfus), and melting point (Tm) of (R)-1,3-Butanediamine.

Apparatus:

-

Differential Scanning Calorimeter (e.g., TA Instruments Q250 or similar)[5]

-

Hermetic aluminum pans and lids

-

Crimper for sealing pans

-

Analytical balance (precision of at least 0.01 mg)

-

High-purity indium standard for calibration

-

Inert purge gas (e.g., nitrogen or argon)

Procedure:

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. This involves heating the indium sample through its melting point and comparing the observed melting point and enthalpy of fusion to the known values.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of (R)-1,3-Butanediamine into a hermetic aluminum pan using an analytical balance.

-

Securely seal the pan with a lid using a crimper to prevent any loss of volatile sample during heating.

-

Prepare an empty, sealed hermetic pan to be used as a reference.

-

-

Experimental Run:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidation.

-

The temperature program typically involves a heat-cool-heat cycle to erase the thermal history of the sample.[5] A common program is:

-

Equilibrate at a temperature well below the expected melting point (e.g., -50 °C).

-

Ramp the temperature up at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point (e.g., 50 °C).

-

Cool the sample back down to the starting temperature at a controlled rate (e.g., 10 °C/min).

-

Heat the sample again at the same rate as the first heating ramp. The data from this second heating run is typically used for analysis.

-

-

-

Data Analysis:

-

Melting Point (Tm): Determined as the onset temperature of the melting endotherm on the DSC thermogram.

-

Enthalpy of Fusion (ΔHfus): Calculated by integrating the area of the melting peak. The instrument's software typically performs this calculation.

-

Heat Capacity (Cp): Determined by measuring the displacement of the baseline in the heat flow signal. A three-step method involving a baseline run (empty pans), a standard run (with a sapphire standard), and the sample run is often used for accurate Cp determination.

-

Vapor Pressure and Enthalpy of Vaporization Measurement

The vapor pressure of a liquid is a critical thermodynamic property, and its temperature dependence allows for the calculation of the enthalpy of vaporization (ΔHvap). A static or dynamic method can be used for this measurement.

Objective: To determine the vapor pressure of (R)-1,3-Butanediamine as a function of temperature and to calculate its enthalpy of vaporization.

Apparatus:

-

A static vapor pressure apparatus or an ebulliometer (for dynamic measurement). A static apparatus typically consists of a sample cell connected to a pressure transducer and a temperature-controlled bath.

-

High-precision temperature sensor (e.g., platinum resistance thermometer).

-

High-precision pressure transducer.

-

Vacuum pump for degassing the sample.

Procedure (Static Method):

-

Sample Preparation:

-

Introduce a small, accurately measured amount of (R)-1,3-Butanediamine into the sample cell.

-

Degas the sample thoroughly to remove any dissolved gases. This is typically done by a series of freeze-pump-thaw cycles, where the sample is frozen with liquid nitrogen, the headspace is evacuated, and then the sample is thawed. This is repeated until no more gas evolves upon thawing.

-

-

Measurement:

-

Place the sample cell in a thermostatically controlled bath to maintain a constant temperature.

-

Allow the system to reach thermal and vapor-liquid equilibrium. This is indicated by a stable pressure reading over a period of time.

-

Record the equilibrium vapor pressure and the corresponding temperature.

-

Vary the temperature of the bath and repeat the measurement at different temperatures over the desired range.

-

-

Data Analysis:

-

The enthalpy of vaporization can be determined from the vapor pressure data using the Clausius-Clapeyron equation: ln(P₂/P₁) = - (ΔHvap/R) * (1/T₂ - 1/T₁) where P₁ and P₂ are the vapor pressures at temperatures T₁ and T₂, and R is the ideal gas constant.

-

A plot of ln(P) versus 1/T will yield a straight line with a slope of -ΔHvap/R, from which ΔHvap can be calculated.

-

Mandatory Visualization

The following diagrams illustrate the general workflow for the experimental determination of thermodynamic properties and a logical relationship for data utilization.

Caption: Experimental workflow for thermodynamic property determination.

Caption: Logical relationship of core thermodynamic data.

References

- 1. 1,3-Butanediamine (CAS 590-88-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 1,3-Butanediamine, (R)- | C4H12N2 | CID 92168504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemeo.com [chemeo.com]

- 4. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 5. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

Chiral Butanediamine Derivatives: A Technical Guide to Asymmetric Synthesis and Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Chiral butanediamine derivatives have emerged as a cornerstone in modern organic synthesis and medicinal chemistry. Their unique structural features and stereochemical properties make them highly effective ligands in asymmetric catalysis and valuable synthons for the construction of complex, biologically active molecules. This technical guide provides an in-depth exploration of the applications of chiral butanediamine derivatives, focusing on their role in asymmetric catalysis, their utility in the synthesis of pharmaceuticals, and the experimental methodologies that underpin these applications.

Core Applications in Asymmetric Catalysis

Chiral butanediamine derivatives, particularly 1,2-diaminobutane isomers, are privileged ligands for a variety of transition metal-catalyzed asymmetric reactions. Their C2-symmetry and the presence of two stereogenic centers allow for the creation of a well-defined chiral environment around the metal center, leading to high levels of enantioselectivity in the formation of chiral products.

Asymmetric Hydrogenation of Ketones

One of the most significant applications of chiral butanediamine derivatives is in the Noyori-type asymmetric hydrogenation of ketones.[1][2] In these reactions, a ruthenium (II) complex bearing a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand, such as a butanediamine derivative, catalyzes the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1][2] These chiral alcohols are crucial intermediates in the synthesis of numerous pharmaceuticals and fine chemicals.[1]

The catalytic cycle of Noyori asymmetric hydrogenation is a well-studied process that highlights the synergistic role of the metal, the diphosphine, and the diamine ligand.

Catalytic Cycle of Noyori Asymmetric Hydrogenation

References

Methodological & Application

(R)-1,3-Butanediamine in the Synthesis of Chiral Ligands: Application Notes and Protocols

(R)-1,3-Butanediamine is a versatile chiral building block utilized in the synthesis of a variety of chiral ligands for asymmetric catalysis. Its C2-symmetry and the presence of two primary amine groups make it an ideal scaffold for creating ligands that can effectively control the stereochemical outcome of metal-catalyzed reactions.

This document provides detailed application notes and protocols for the synthesis of representative chiral ligands derived from (R)-1,3-butanediamine and their application in asymmetric catalysis.

Application Note 1: Synthesis of Chiral Salen-type Ligands

Chiral Salen ligands are well-established "privileged ligands" in asymmetric catalysis due to their straightforward synthesis and the stability of their metal complexes.[] The condensation of a chiral diamine with two equivalents of a salicylaldehyde derivative readily yields the corresponding tetradentate Salen ligand.[2]

Protocol: Synthesis of (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,3-butanediamine

This protocol details the synthesis of a C2-symmetric Salen ligand from (R)-1,3-butanediamine and 3,5-di-tert-butylsalicylaldehyde.

Materials:

-

(R)-1,3-Butanediamine

-

3,5-di-tert-butylsalicylaldehyde

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask, add 3,5-di-tert-butylsalicylaldehyde (2.0 eq.).

-

Dissolve the aldehyde in absolute ethanol.

-

Add (R)-1,3-butanediamine (1.0 eq.) to the solution.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

-

Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield the pure Salen ligand.

References

Experimental protocol for N-alkylation of (R)-1,3-Butanediamine

An experimental protocol for the N-alkylation of (R)-1,3-Butanediamine is detailed below, intended for researchers, scientists, and professionals in drug development. This document provides comprehensive methodologies, data presentation in tabular format, and workflow diagrams to ensure clarity and reproducibility.

Application Note: N-Alkylation of (R)-1,3-Butanediamine

Introduction N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of pharmaceuticals and other functional materials. (R)-1,3-Butanediamine is a chiral building block containing two primary amine groups with different steric environments. Selective N-alkylation of this diamine allows for the synthesis of a wide range of derivatives. Common methods for N-alkylation include reductive amination and direct alkylation with alkyl halides. Reductive amination is often preferred as it offers greater control over the degree of alkylation and typically proceeds under milder conditions, minimizing side reactions like overalkylation which can be problematic with direct alkylation methods.[1][2]

General Reaction Scheme The N-alkylation of (R)-1,3-Butanediamine can be represented by the following general scheme, where 'R' represents the alkyl group being introduced. Depending on the stoichiometry and reaction conditions, mono- or di-alkylation can be achieved.

Caption: General N-alkylation of (R)-1,3-Butanediamine.

Experimental Protocols

Two primary methods for the N-alkylation of (R)-1,3-Butanediamine are presented: Reductive Amination and Direct Alkylation with an Alkyl Halide.

Protocol 1: N,N'-Dialkylation via Reductive Amination

This protocol describes the di-alkylation of (R)-1,3-Butanediamine using an aldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent.[3][4] This method is highly efficient for converting primary amines to secondary amines.[3]

Materials:

-

(R)-1,3-Butanediamine (1.0 eq.)

-

Aldehyde (e.g., Acetaldehyde, 2.2 eq.)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 eq.)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic Acid (optional, catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add (R)-1,3-Butanediamine (1.0 eq.) and the chosen solvent (DCE or DCM, approx. 0.1 M concentration).

-

Add the aldehyde (2.2 eq.) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation. A catalytic amount of acetic acid can be added to accelerate this step.[3]

-

Carefully add sodium triacetoxyborohydride (2.5 eq.) to the mixture in portions over 10-15 minutes. The reaction may be mildly exothermic.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel to yield the pure N,N'-dialkyl-(R)-1,3-butanediamine.

References

Application of (R)-1,3-Butanediamine in the Resolution of Racemic Mixtures: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers, being non-superimposable mirror images, often exhibit different pharmacological and toxicological profiles. Therefore, the production of single-enantiomer drugs is highly desirable to improve efficacy and reduce adverse effects. One of the most common and effective methods for chiral resolution on an industrial scale is the formation of diastereomeric salts.[1][2] This method involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers, unlike enantiomers, have different physical properties, such as solubility, allowing for their separation by techniques like fractional crystallization.[3][4][5]

(R)-1,3-Butanediamine is a chiral amine that can be effectively employed as a resolving agent for racemic carboxylic acids. Its two amino groups can form salts with the carboxyl group of an acid, leading to the formation of diastereomeric ammonium salts. The differing spatial arrangements of the chiral centers in the resulting diastereomers lead to distinct crystal packing and solubilities, which is the basis for their separation.

Principle of Resolution using (R)-1,3-Butanediamine

The fundamental principle behind the use of (R)-1,3-Butanediamine in resolving a racemic carboxylic acid, for instance, a racemic mixture of (R)- and (S)-Ibuprofen, is the formation of two diastereomeric salts:

-

(R)-Ibuprofen + (R)-1,3-Butanediamine → [(R)-Ibuprofen-(R)-1,3-Butanediamine] salt

-

(S)-Ibuprofen + (R)-1,3-Butanediamine → [(S)-Ibuprofen-(R)-1,3-Butanediamine] salt

These two diastereomeric salts, [(R,R)] and [(S,R)], possess different physicochemical properties. By carefully selecting the solvent and crystallization conditions, one of the diastereomeric salts can be induced to crystallize preferentially from the solution, leaving the other diastereomer enriched in the mother liquor. The less soluble diastereomer is then isolated by filtration. Subsequently, the resolved enantiomer of the carboxylic acid can be recovered from the purified diastereomeric salt by treatment with an acid to break the salt linkage, followed by extraction. The chiral resolving agent, (R)-1,3-Butanediamine, can also be recovered and recycled.

Application Notes

(R)-1,3-Butanediamine is a suitable resolving agent for racemic carboxylic acids, particularly those belonging to the profen class of non-steroidal anti-inflammatory drugs (NSAIDs) such as Ibuprofen, Naproxen, and Ketoprofen. The presence of a carboxylic acid moiety in these molecules allows for the formation of diastereomeric salts with the amine groups of (R)-1,3-Butanediamine.

Key considerations for successful resolution include:

-

Solvent Selection: The choice of solvent is critical as it directly influences the solubility difference between the diastereomeric salts. A systematic screening of various solvents (e.g., alcohols, ketones, esters, and their mixtures with water) is often necessary to identify the optimal solvent system that provides a good balance between yield and enantiomeric purity.

-

Stoichiometry: The molar ratio of the racemic acid to the resolving agent can impact the efficiency of the resolution. Typically, a stoichiometric amount or a slight excess of the resolving agent is used.

-

Temperature Profile: The crystallization process is highly dependent on temperature. A controlled cooling profile is often employed to promote the growth of high-purity crystals of the desired diastereomer.

-

Purity of the Resolving Agent: The enantiomeric purity of (R)-1,3-Butanediamine is crucial. Any contamination with its (S)-enantiomer will lead to the formation of the corresponding diastereomeric salt, reducing the enantiomeric excess (e.e.) of the final product.

Experimental Protocols

Protocol: Resolution of Racemic Ibuprofen using (R)-1,3-Butanediamine

Materials:

-

Racemic Ibuprofen

-

(R)-1,3-Butanediamine (enantiomerically pure)

-

Methanol

-

Deionized Water

-

Hydrochloric Acid (2 M)

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware (Erlenmeyer flasks, beakers, Buchner funnel, etc.)

-

Heating/stirring plate

-

Filtration apparatus

-

Rotary evaporator

-